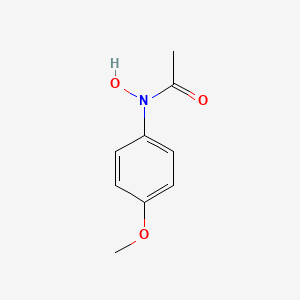

Acetamide, N-hydroxy-N-(4-methoxyphenyl)-

Description

Overview of N-Hydroxyacetamide Derivatives in Medicinal Chemistry and Organic Synthesis

N-hydroxyacetamide derivatives, a class of compounds more broadly known as hydroxamic acids, are recognized for their significant role in medicinal chemistry. A primary characteristic of this functional group is its ability to act as a powerful chelator of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). nih.gov This property is central to their primary mechanism of action as enzyme inhibitors. nih.gov Many enzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), are metalloenzymes that rely on a metal cofactor in their active site. nih.gov By binding to this metal ion, hydroxamic acid derivatives can effectively block the enzyme's activity. nih.gov This inhibitory capability has led to the development and approval of several hydroxamic acid-based drugs for cancer treatment, such as Vorinostat, Belinostat, and Panobinostat, which are all HDAC inhibitors. nih.gov

In organic synthesis, N-hydroxyacetamides serve as versatile building blocks and precursors. a2bchem.com They are key intermediates in the synthesis of a wide range of hydroxamic acids, which are utilized in the development of pharmaceuticals, agricultural chemicals, and polymers. a2bchem.com The reactivity of the hydroxyl group allows it to participate in numerous chemical reactions, making it a valuable tool for synthetic chemists. a2bchem.com Hydroxamic acids exist in two tautomeric forms: the keto form, which is more stable in acidic conditions, and the iminol form, which predominates in basic environments. nih.gov They are generally weak acids, with a pKa value typically ranging from 8.5 to 9.5. nih.gov

Significance of the 4-Methoxyphenyl (B3050149) Moiety in Amide-Based Compounds

The oxygen atom in the methoxy (B1213986) group can act as a hydrogen bond acceptor, which can be crucial for anchoring a ligand into the active site of a target protein. researchgate.net Furthermore, the methoxy group's electronic properties—donating electrons into the aromatic ring through resonance while being moderately electron-withdrawing inductively—can modulate the reactivity and properties of the entire molecule. mdpi.com The addition of a methoxy group generally increases a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net However, this group is also a known metabolic liability, as it is susceptible to O-demethylation by cytochrome P450 enzymes in the liver, which can lead to the formation of a phenolic metabolite. researchgate.net This metabolic pathway is a key consideration in drug design, as the resulting metabolite may have a different activity or toxicity profile. nih.gov

Research Trajectory and Scholarly Context of Acetamide (B32628), N-hydroxy-N-(4-methoxyphenyl)-

Direct scholarly research focusing specifically on Acetamide, N-hydroxy-N-(4-methoxyphenyl)- is not extensively documented in publicly available literature. However, its chemical scaffold is rooted in a well-studied parent compound, N-(4-methoxyphenyl)acetamide, also known as methacetin. nih.govnih.gov Methacetin was one of the earliest synthetic antipyretic and analgesic agents, investigated alongside phenacetin. nih.gov It functions largely as a prodrug, undergoing rapid oxidative O-dealkylation in the body to produce the active metabolite, 4-hydroxyacetanilide (paracetamol or acetaminophen). nih.gov Toxicological studies eventually led to its replacement by safer alternatives like paracetamol. nih.gov

While the N-hydroxy variant remains underexplored, research has been conducted on derivatives of the parent N-(4-methoxyphenyl)acetamide for different applications. For instance, studies have focused on the synthesis of dithiocarbamate (B8719985) derivatives from N-(4-methoxyphenyl)acetamide to investigate their potential as agricultural fungicides and bactericides. researchgate.netchemjournal.kzcyberleninka.ru In this research, N-(4-methoxyphenyl)acetamide was used as a starting material to synthesize sodium acetyl(4-methoxyphenyl)carbamodithioate. researchgate.netchemjournal.kzcyberleninka.ru The biological activity of this derivative was then tested against plant pathogens.

| Compound | Target Organism | Activity Type | Concentration | Observed Effect | Source |

|---|---|---|---|---|---|

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum (Phytopathogenic Fungus) | Fungicidal | 0.4% | Complete inhibition of growth. | researchgate.netchemjournal.kzcyberleninka.ru |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum (Bacteria) | Bactericidal | 0.4% | Maximum inhibition zone of 18 mm. | researchgate.netchemjournal.kzcyberleninka.ru |

This line of research demonstrates the utility of the N-(4-methoxyphenyl)acetamide core structure as a scaffold for developing new biologically active compounds. researchgate.netchemjournal.kzcyberleninka.ru The scholarly context for N-hydroxy-N-(4-methoxyphenyl)acetamide is therefore largely inferred from the rich history of its parent compound and the continued exploration of its derivatives in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66682-84-6 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N-hydroxy-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C9H11NO3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6,12H,1-2H3 |

InChI Key |

PYRIJMUQVFYKBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy N 4 Methoxyphenyl Acetamide and Analogues

Classical Approaches to N-Hydroxyamide Synthesis

Traditional methods for synthesizing N-hydroxyamides, also known as hydroxamic acids, have been the bedrock of research in this area for decades. These approaches typically involve the reaction of a hydroxylamine (B1172632) derivative with a carboxylic acid or its activated form.

A primary and straightforward method for forming the N-hydroxyamide linkage is the coupling of an N-substituted hydroxylamine with a carboxylic acid derivative. nih.gov For the synthesis of the target compound, this would involve N-(4-methoxyphenyl)hydroxylamine as the key precursor.

The reaction can be carried out using various acetylating agents:

Acyl Halides: The reaction of N-(4-methoxyphenyl)hydroxylamine with acetyl chloride is a direct and often high-yielding method to produce N-hydroxy-N-(4-methoxyphenyl)acetamide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Esters: Direct reaction with an ester, such as ethyl acetate (B1210297), can also yield the desired product. However, this method often requires a large excess of the hydroxylamine reagent (~10 equivalents) and is typically conducted in polar solvents to drive the reaction to completion. nih.gov The use of catalytic potassium cyanide (KCN) in aqueous or methanolic hydroxylamine solutions has been shown to improve yields for the conversion of esters to hydroxamic acids, proceeding through an acylcyanide intermediate. nih.gov

Activated Carboxylic Acids: In cases where the carboxylic acid itself (acetic acid) is used, a coupling agent is necessary to activate the carboxyl group. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed, although their efficiency can be variable for N-hydroxyamide synthesis. nih.gov Another approach involves activating the carboxylic acid with cyanuric chloride before its reaction with the hydroxylamine derivative in a one-pot procedure. nih.gov

These hydroxylamine-mediated reactions are fundamental in classical organic synthesis for creating the N-O-acyl bond characteristic of hydroxamic acids.

Acetic anhydride (B1165640) is a widely used, efficient, and cost-effective reagent for acetylation. The synthesis of N-hydroxy-N-(4-methoxyphenyl)acetamide can be readily achieved through the N-acetylation of N-(4-methoxyphenyl)hydroxylamine using acetic anhydride. This reaction is analogous to the well-documented acetylation of anilines and other amino compounds.

For instance, the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide is successfully carried out by reacting 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid at room temperature. nih.goviucr.orgresearchgate.net A similar protocol, where N-(4-methoxyphenyl)hydroxylamine is dissolved in a suitable solvent and treated with acetic anhydride, often with a base or acid catalyst, would yield the target N-hydroxyacetamide. A general procedure for the acetylation of substituted anilines involves stirring the amine with acetic anhydride in a solvent like dichloromethane (B109758) (DCM) until the reaction is complete, as monitored by thin-layer chromatography (TLC). rsc.org

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine onto one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion, leading to the formation of the amide bond.

Advanced and Green Synthesis Strategies

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally benign processes. These include one-pot protocols and the use of catalysts to improve reaction rates and selectivity.

Catalysis offers a powerful tool for forming bonds with high selectivity and under mild conditions.

Catalytic Amide Formation: While direct catalytic formation of the N-hydroxy-N-aryl acetamide (B32628) is less common, catalytic methods are crucial in synthesizing the precursors. For example, palladium-catalyzed and copper-catalyzed N-arylation of hydroxylamines with aryl halides or iodides are efficient methods for forming the critical C-N bond of the N-arylhydroxylamine intermediate. organic-chemistry.org

Catalytic Hydroxylation: Introducing the hydroxyl group onto the nitrogen of a pre-formed amide (N-(4-methoxyphenyl)acetamide) is a challenging transformation. However, advancements in biocatalysis show promise. Engineered cytochrome P450 enzymes have demonstrated the ability to hydroxylate a wide range of substrates with high regio- and enantioselectivity. acs.orgacs.org While typically focused on C-H hydroxylation, the development of biocatalysts for N-hydroxylation represents a potential future green strategy. acs.orgacs.org Additionally, palladium-catalyzed methods have been developed for the hydroxylation of N-substituted 4-chloro-1,8-naphthalimides, demonstrating a transition-metal-catalyzed approach to introduce a hydroxyl group onto an aromatic system within a complex amide-containing structure. researchgate.net

Preparation of Precursors and Intermediates for N-Hydroxy-N-(4-methoxyphenyl)acetamide

The successful synthesis of the target compound is critically dependent on the availability and purity of its precursors. The two primary components required are an N-aryl hydroxylamine and an acetylating agent.

The key intermediate is N-(4-methoxyphenyl)hydroxylamine . Its synthesis is a crucial first step and is typically achieved through the controlled partial reduction of 4-nitroanisole. Care must be taken to select a reducing agent and conditions that stop the reduction at the hydroxylamine stage, preventing further reduction to the corresponding aniline (B41778) (p-anisidine).

The other essential precursor is an acetylating agent . The most common and practical choices are:

Acetic Anhydride: Commercially available, relatively inexpensive, and highly reactive.

Acetyl Chloride: Also commercially available and highly reactive, often used for rapid and complete acetylation.

The starting material for the hydroxylamine precursor, 4-nitroanisole , can be synthesized via the nitration of anisole (B1667542) or through the Williamson ether synthesis from p-acetamidophenol, followed by subsequent chemical modifications.

The table below summarizes the key precursors and their synthetic origins.

Table 1: Key Precursors for N-Hydroxy-N-(4-methoxyphenyl)acetamide Synthesis

| Precursor/Intermediate | Role in Synthesis | Common Synthetic Route |

|---|---|---|

| N-(4-methoxyphenyl)hydroxylamine | Key nucleophile containing the N-aryl and N-hydroxy moieties | Partial reduction of 4-nitroanisole |

| Acetic Anhydride | Acetylating agent (source of the acetyl group) | Commercially available industrial product |

| Acetyl Chloride | Alternative acetylating agent | Commercially available industrial product |

| 4-Nitroanisole | Starting material for the hydroxylamine precursor | Nitration of anisole; Williamson ether synthesis from 4-nitrophenol |

Purification and Isolation Techniques in N-Hydroxy-N-(4-methoxyphenyl)acetamide Synthesis

The purification and isolation of N-hydroxy-N-(4-methoxyphenyl)acetamide and its analogues are critical steps to ensure the final product is free from starting materials, reagents, and byproducts. The selection of an appropriate purification strategy is contingent upon the physical and chemical properties of the target compound and the impurities present. Common techniques employed for analogous aromatic acetamides include recrystallization, extraction, and chromatography.

Recrystallization: This is a widely used technique for the purification of solid compounds. The choice of solvent is paramount for successful recrystallization. For instance, in the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide, the crude product was purified by recrystallization twice from an aqueous solution. iucr.org Similarly, N-(4-methoxy-3-nitrophenyl)acetamide was purified by recrystallizing the residue twice from deionized water. nih.gov For 2-chloro-N-(4-methoxyphenyl)acetamide, ethanol (B145695) was employed as the recrystallization solvent, yielding colorless crystals. The general principle involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.

| Compound | Recrystallization Solvent |

| N-(4-methoxy-2-nitrophenyl)acetamide | Aqueous solution iucr.org |

| N-(4-methoxy-3-nitrophenyl)acetamide | Deionized water nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Ethanol |

Extraction: Liquid-liquid extraction is a common method for separating a target compound from a reaction mixture based on its differential solubility in two immiscible liquid phases. In the synthesis of p-acetamidoanisole, a structural analogue, the product was extracted into methylene (B1212753) chloride. This was followed by a base wash with a 6% sodium hydroxide (B78521) solution to remove any residual starting material. Another synthetic route for the same compound also utilized extraction into methylene chloride after making the solution basic with dilute caustic. This technique is particularly useful for removing inorganic salts and other polar impurities from the desired organic product.

| Compound | Extraction Solvent | Wash Solution |

| p-acetamidoanisole | Methylene chloride | 6% Sodium hydroxide |

| p-acetamidoanisole | Methylene chloride | Dilute caustic |

Chromatography: For more challenging separations where recrystallization or extraction is insufficient, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of compounds. A reverse-phase (RP) HPLC method has been described for the analysis of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]-, an analogue of the target compound. This method utilizes a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. For applications compatible with mass spectrometry, formic acid can be substituted for phosphoric acid. Such HPLC methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Chemical Reactivity and Reaction Mechanisms of N Hydroxy N 4 Methoxyphenyl Acetamide

Hydrolysis Pathways of the Amide Bond

The amide linkage in N-Hydroxy-N-(4-methoxyphenyl)acetamide is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. The general outcome of this reaction is the formation of N-(4-methoxyphenyl)hydroxylamine and acetic acid.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the N-(4-methoxyphenyl)hydroxylamine moiety to yield acetic acid.

Mechanism: The reaction typically follows an A-2 mechanism, where the rate-determining step is the bimolecular attack of water on the protonated amide. In highly concentrated strong acids, a shift to an A-1 mechanism, involving the formation of an acylium ion intermediate, may be observed.

Base-Catalyzed Hydrolysis:

In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis proceeds via nucleophilic acyl substitution. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the N-(4-methoxyphenyl)hydroxylamine anion as the leaving group.

Reaction Conditions: This process generally requires heating with a strong base like sodium hydroxide. The resulting carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt.

Enzymatic Hydrolysis:

Certain enzymes, such as amidases, can also catalyze the hydrolysis of the amide bond in N-arylacetohydroxamic acids. This biocatalytic cleavage is a crucial step in the metabolic activation of some related compounds.

| Hydrolysis Condition | Catalyst | Key Mechanistic Steps | Products |

| Acidic | H₃O⁺ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination. | N-(4-methoxyphenyl)hydroxylamine, Acetic Acid |

| Basic | OH⁻ | 1. Nucleophilic attack by hydroxide. 2. Formation of a tetrahedral intermediate. 3. Elimination of the hydroxylamine (B1172632) anion. | N-(4-methoxyphenyl)hydroxylamine, Acetate (B1210297) |

Redox Chemistry of the N-Hydroxyl Functionality

The N-hydroxyl group is the primary site for redox activity in N-Hydroxy-N-(4-methoxyphenyl)acetamide, allowing for both oxidation and reduction reactions.

Oxidation:

The N-hydroxyl group can be oxidized to form a nitroxide radical. This oxidation can be achieved through various oxidizing agents. For instance, non-enzymatic oxidation can occur in the presence of reactive oxygen and nitrogen species. These reactions can lead to the formation of further oxidation products.

Reduction:

The N-hydroxyl group can be reduced to the corresponding amide, N-(4-methoxyphenyl)acetamide. This reduction can be accomplished using various reducing agents.

| Redox Reaction | Typical Reagents/Conditions | Product |

| Oxidation | Reactive Oxygen/Nitrogen Species | Nitroxide radical intermediates |

| Reduction | To be determined | N-(4-methoxyphenyl)acetamide |

Substitution Reactions on the Phenyl Ring and at the Acetamide (B32628) Nitrogen

Electrophilic Aromatic Substitution:

The 4-methoxyphenyl (B3050149) group in N-Hydroxy-N-(4-methoxyphenyl)acetamide is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the N-hydroxyacetamido group. The methoxy group is a strong ortho-, para-director. Given that the para position is occupied, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (C2 and C6). For example, nitration of the related compound, N-(4-methoxyphenyl)acetamide, occurs at the position ortho to the methoxy group.

Substitution at the Acetamide Nitrogen:

The nitrogen atom of the acetamide group can undergo nucleophilic substitution reactions, such as N-alkylation or N-acylation, although these reactions are less common for N-hydroxyamides compared to simple amides.

| Substitution Type | Position of Substitution | Directing Influence | Potential Reactions |

| Electrophilic Aromatic | Phenyl Ring (C2, C6) | Methoxy group (ortho-directing) | Nitration, Halogenation, Friedel-Crafts reactions |

| Nucleophilic | Acetamide Nitrogen | N/A | N-alkylation, N-acylation |

Rearrangement Reactions Involving the N-Hydroxyacetamide Moiety

Lossen Rearrangement:

N-Hydroxy-N-(4-methoxyphenyl)acetamide, like other hydroxamic acids, can undergo the Lossen rearrangement. This reaction involves the conversion of the hydroxamic acid to an isocyanate upon treatment with a dehydrating agent or under thermal conditions. The reaction proceeds through the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative, which then rearranges upon treatment with a base. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, in the presence of water, it hydrolyzes to an amine and carbon dioxide. researchgate.net

Mechanism: The key step is the migration of the aryl group from the carbonyl carbon to the nitrogen atom, with the concurrent loss of a leaving group from the nitrogen.

Thermal Rearrangement:

While less common, thermal rearrangements of N-aryl hydroxylamine derivatives have been observed, which could be a potential reaction pathway for N-Hydroxy-N-(4-methoxyphenyl)acetamide under certain conditions.

| Rearrangement Reaction | Key Intermediate | Primary Product |

| Lossen Rearrangement | Isocyanate | 4-methoxyphenyl isocyanate |

| Thermal Rearrangement | Varies | To be determined |

Chelation and Complexation Capabilities with Metal Ions

The N-hydroxyacetamide moiety is an excellent chelating agent for a variety of metal ions, particularly for hard metal cations like Fe(III), Mg(II), and Cu(II). amazonaws.comjournaljsrr.com The chelation typically occurs through the deprotonated N-hydroxyl group and the carbonyl oxygen, forming a stable five-membered ring with the metal ion.

The complexation with iron(III) is particularly strong and often results in intensely colored solutions. Studies on the related compound N-(4-hydroxyphenyl)acetamide have shown that it can act as a bidentate ligand, coordinating with Fe(III) through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. It is highly probable that N-Hydroxy-N-(4-methoxyphenyl)acetamide forms stable complexes with a range of transition metals.

| Metal Ion | Coordination Site | Potential Complex Stoichiometry (Metal:Ligand) |

| Fe(III) | N-hydroxy oxygen, Carbonyl oxygen | 1:1, 1:2, 1:3 |

| Cu(II) | N-hydroxy oxygen, Carbonyl oxygen | 1:1, 1:2 |

| Mg(II) | N-hydroxy oxygen, Carbonyl oxygen | 1:1, 1:2 |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Acetamide (B32628), N-hydroxy-N-(4-methoxyphenyl)-, both proton (¹H) and carbon-13 (¹³C) NMR studies are instrumental.

In ¹H NMR spectra, the chemical shifts, splitting patterns, and integration of signals reveal the number and electronic environment of different protons. For a related compound, N-(4-methoxyphenyl)acetamide, ¹H NMR data in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) provides a reference for the expected signals of the methoxyphenyl group. rsc.org The aromatic protons typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet, while the acetyl group's methyl protons also give rise to a singlet. The hydroxyl proton, being exchangeable, may appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum of N-(4-methoxyphenyl)acetamide in DMSO-d6 shows characteristic peaks for the carbonyl carbon, the aromatic carbons (with distinct signals for the carbon attached to the methoxy group and the nitrogen), the methoxy carbon, and the acetyl methyl carbon. rsc.org

Table 1: Representative NMR Data for Related Compounds

| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) |

|---|---|---|---|

| N-(4-methoxyphenyl)acetamide | ¹H NMR | CDCl₃ | 9.29 (brs, 1H), 7.52 (d, J = 8.0 Hz, 2H), 6.90 (d, J = 4.0 Hz, 2H), 3.82 (s, 3H) amazonaws.com |

| N-(4-methoxyphenyl)acetamide | ¹³C NMR | CDCl₃ | 170.9, 156.4, 131.0, 121.7, 114.1, 55.5 amazonaws.com |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For Acetamide, N-hydroxy-N-(4-methoxyphenyl)-, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are commonly employed.

In a typical mass spectrum, the molecular ion peak (M+) provides the molecular weight of the compound. For the related compound N-(4-methoxyphenyl)acetamide, the molecular weight is 165.19 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum offers clues about the compound's structure. Common fragmentation pathways for this class of compounds may involve the cleavage of the amide bond, loss of the acetyl group, or fragmentation of the methoxyphenyl ring. For instance, in the GC-MS analysis of N-(4-methoxyphenyl)acetamide, characteristic fragments with mass-to-charge ratios (m/z) of 108, 123, and 165 are observed. nih.gov

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For Acetamide, N-hydroxy-N-(4-methoxyphenyl)-, characteristic IR absorption bands would be expected for the N-O-H stretching of the hydroxamic acid group, the C=O stretching of the amide carbonyl, C-N stretching, and vibrations associated with the aromatic ring and the methoxy group. The IR spectrum of the related compound N-(4-methoxyphenyl)-N-methyl-acetamide provides a reference for some of these characteristic peaks. nist.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic compounds like Acetamide, N-hydroxy-N-(4-methoxyphenyl)- typically exhibit strong UV absorption due to π-π* transitions within the benzene ring. The position and intensity of the absorption maxima (λmax) can be influenced by the substituents on the aromatic ring.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of compounds. For Acetamide, N-hydroxy-N-(4-methoxyphenyl)-, a reverse-phase HPLC method is often suitable. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. While the N-hydroxy group may require derivatization to improve volatility and thermal stability, GC-MS can be used to assess the purity and confirm the identity of the compound by comparing its retention time and mass spectrum to that of a known standard. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds that can aid in identification. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For a molecule like Acetamide, N-hydroxy-N-(4-methoxyphenyl)-, a single-crystal X-ray diffraction study would reveal the planarity of the molecule, the orientation of the substituents on the aromatic ring, and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For instance, in the crystal structure of the related compound N-(4-Methoxy-2-nitrophenyl)acetamide, the methoxy group is nearly coplanar with the phenyl ring, while the nitro and acetamido groups are twisted out of the plane. iucr.orgnih.gov Such studies provide invaluable insight into the solid-state structure and packing of the molecule.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment, connectivity, and relative numbers of protons. |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. |

| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, N-H). |

| UV-Vis Spectroscopy | Electronic transitions, particularly in the aromatic system. |

| HPLC | Purity assessment and quantification. |

| GC-MS | Separation and identification of volatile components, purity assessment. |

| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. |

Computational and Theoretical Studies of N Hydroxy N 4 Methoxyphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. For derivatives similar to N-Hydroxy-N-(4-methoxyphenyl)acetamide, these studies have been instrumental in understanding molecular geometry, vibrational frequencies, and electronic transitions. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules structurally related to N-Hydroxy-N-(4-methoxyphenyl)acetamide, such as N-(4-hydroxyl phenyl) acetamide (B32628), DFT calculations have been employed to determine optimized geometrical parameters, atomic charges, and vibrational wavenumbers. nih.gov Studies typically utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. These calculations provide a detailed picture of the molecule's ground state geometry and the distribution of electron density. For instance, DFT can be used to analyze bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties. nih.gov

Furthermore, DFT is used to compute thermodynamic properties like entropy and heat capacity. nih.gov The molecular electrostatic potential (MESP) surface, another output of DFT calculations, is particularly useful for identifying the electron-rich and electron-deficient regions of the molecule, which are key to predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. nih.gov

| Parameter | Computational Method | Result | Reference |

|---|---|---|---|

| Optimized Geometry (Bond Lengths, Angles) | DFT/B3LYP/6-311++G(d,p) | Provides detailed 3D structure | nih.gov |

| Vibrational Frequencies (IR, Raman) | DFT/B3LYP/6-311++G(d,p) | Correlates with experimental spectra | nih.gov |

| Thermodynamic Properties (Entropy, Heat Capacity) | DFT Calculation | Calculated for standard conditions | nih.gov |

| Molecular Electrostatic Potential (MESP) | DFT Calculation | Maps charge distribution | nih.gov |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govdergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarized, as it requires less energy to excite an electron from the ground state. nih.gov In studies of related acetamide and chalcone (B49325) derivatives, the HOMO-LUMO energies are calculated using DFT to predict the molecule's electronic transitions and charge transfer properties. chalcogen.ro This analysis helps in understanding the molecule's behavior in chemical reactions and its potential for electronic applications. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electron donation and acceptance, respectively. chalcogen.ro

| Parameter | Computational Method | Typical Value (eV) | Significance | Reference |

|---|---|---|---|---|

| EHOMO | DFT/B3LYP | ~ -3.7 | Electron-donating ability | chalcogen.ro |

| ELUMO | DFT/B3LYP | ~ 2.5 | Electron-accepting ability | chalcogen.ro |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | ~ 6.3 | Chemical reactivity and stability | chalcogen.ro |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For compounds containing the acetamide moiety, docking simulations have been used to explore their binding affinity and interaction patterns with various biological targets. nih.govresearchgate.net For example, in a study on 4'-acetamidechalcones, which share structural similarities, molecular docking was used to evaluate interactions with enzymatic and structural targets of SARS-CoV-2. nih.govresearchgate.net The simulations identify the most stable binding poses of the ligand within the active site of the protein and calculate a docking score, which is an estimate of the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein, are identified and analyzed. nih.gov These simulations can suggest that N-Hydroxy-N-(4-methoxyphenyl)acetamide could potentially bind to specific protein targets, guiding further experimental validation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. While molecular docking provides a static picture of the binding pose, MD simulations allow researchers to observe the conformational changes of both the ligand and the protein upon binding, the stability of the ligand-protein complex, and the role of solvent molecules.

For molecules like N-methyl acetamide, which serves as a model for the protein backbone, MD simulations using advanced force fields have been developed to accurately represent its behavior in solution. chemrxiv.org Such simulations for N-Hydroxy-N-(4-methoxyphenyl)acetamide complexed with a target protein would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the trajectory of all atoms over a period of nanoseconds or longer. The analysis of these trajectories can reveal the stability of key hydrogen bonds, fluctuations in the ligand's position, and changes in the protein's conformation, providing a more realistic and dynamic understanding of the binding event than docking alone.

In Silico Prediction of Interaction Profiles

In silico prediction of interaction profiles involves a range of computational methods to forecast how a molecule will interact with a variety of biological targets. This goes beyond single-target docking to include pharmacophore modeling, virtual screening, and ADME (absorption, distribution, metabolism, and excretion) property prediction.

Studies on related acetamide derivatives have used these methods to predict their potential biological activities and drug-likeness. eurjchem.com For N-Hydroxy-N-(4-methoxyphenyl)acetamide, a pharmacophore model could be developed based on its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups). This model could then be used to screen large databases of proteins to identify potential targets. Furthermore, in silico tools can predict crucial pharmacokinetic properties, such as lipophilicity, water solubility, and potential for metabolism, which are essential for evaluating the compound's viability as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data.

For various classes of acetamide derivatives, QSAR studies have been successfully conducted to model their inhibitory activity against targets like matrix metalloproteinases and histone deacetylase. nih.govjmaterenvironsci.com To develop a QSAR model for a series of analogues of N-Hydroxy-N-(4-methoxyphenyl)acetamide, one would first calculate a wide range of molecular descriptors, including constitutional, topological, electronic, and quantum chemical properties. kg.ac.rspreprints.org Then, statistical methods such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build a predictive model. jmaterenvironsci.com A robust QSAR model can elucidate which molecular properties are most important for the desired biological activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

Investigations into Biological Interactions at the Molecular Level in Vitro and Mechanistic Focus

Enzyme Inhibition Mechanisms

The structural characteristics of N-hydroxy-N-(4-methoxyphenyl)-acetamide, particularly the N-hydroxyacetamide group, point towards its potential as an enzyme inhibitor. This functional group is a well-known zinc-binding group (ZBG), crucial for the inhibition of metalloenzymes.

Matrix Metalloproteinase (MMP) Inhibition

While direct experimental studies on the inhibitory activity of "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-" against Matrix Metalloproteinases (MMPs) are not extensively documented, its classification as an N-aryl hydroxamic acid provides a strong basis for predicting its mechanism of action. ingentaconnect.comnih.gov Hydroxamic acids are a prominent class of MMP inhibitors (MMPis), functioning primarily by chelating the catalytic zinc (II) ion located in the enzyme's active site. nih.gov This interaction blocks the enzyme's ability to hydrolyze extracellular matrix proteins. nih.gov

The general mechanism for hydroxamic acid-based MMP inhibition involves the bidentate coordination of the zinc ion by the carbonyl and hydroxyl oxygen atoms of the hydroxamic acid moiety. mdpi.com This binding is typically reversible and highly potent. The aryl portion of the molecule, in this case, the 4-methoxyphenyl (B3050149) group, plays a crucial role in determining selectivity by interacting with the S1' pocket of the MMP active site. mdpi.com The S1' pocket is a hydrophobic cavity, and the nature of the substituent on the aryl ring can significantly influence the binding affinity and selectivity for different MMP isoforms (e.g., MMP-1, MMP-2, MMP-9, MMP-13). ingentaconnect.commdpi.com For instance, the related compound N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) was a foundational molecule for the development of potent MMP inhibitors, with its 4-methoxyphenyl substituent occupying the S1' pocket. nih.govmdpi.com

The development of MMP inhibitors has evolved from broad-spectrum agents to more selective compounds to minimize side effects. ingentaconnect.comdovepress.com The selectivity profile of aryl hydroxamates can be fine-tuned through modifications to the aryl scaffold, potentially leading to inhibitors that target specific MMPs implicated in diseases like osteoarthritis, rheumatoid arthritis, and cancer. ingentaconnect.comnih.gov

| Compound Class | Key Structural Feature | Mechanism of Action | Target Enzymes | Reference |

|---|---|---|---|---|

| Aryl Hydroxamic Acids | Hydroxamic acid (-CONHOH) | Chelation of catalytic Zn2+ ion in the active site | MMP-1, MMP-2, MMP-9, MMP-13, TACE | ingentaconnect.comnih.gov |

| Sulfonamide Hydroxamates (e.g., CGS-27023A) | Sulfonamide linker and hydroxamate | Zn2+ chelation; interactions with S1' and S2' pockets | Broad-spectrum MMPs | nih.gov |

| Anthranilic Acid-Based Hydroxamates | Ortho-substituted anthranilate core | Potent Zn2+ chelation and specific pocket interactions | MMP-1, MMP-9, MMP-13 | ingentaconnect.com |

Cyclooxygenase (COX) Inhibition and Selectivity Studies

The potential for "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-" to act as a cyclooxygenase (COX) inhibitor is another area of interest, stemming from its acetamide (B32628) structure, which is found in many non-steroidal anti-inflammatory drugs (NSAIDs). COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govijpda.org While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily associated with inflammation. ijpda.org

The conversion of traditional NSAIDs, which typically contain a carboxylic acid group, into amide derivatives has been explored as a strategy to alter inhibitory selectivity between COX-1 and COX-2. nih.gov For some classes of NSAIDs, this modification can lead to highly selective COX-2 inhibitors. nih.gov The selectivity of COX inhibitors is often attributed to differences in the active sites of the two isoforms. The COX-2 active site possesses a larger, hydrophobic side pocket that can accommodate bulkier substituents not tolerated by the narrower COX-1 active site. medscape.com

Structure-activity relationship (SAR) studies on various inhibitor classes have shown that the presence and position of certain substituents on the aryl ring are critical for COX-2 selectivity. nih.gov For example, in a series of 1,3-diarylurea derivatives, a methoxy (B1213986) group at the para-position of one of the phenyl rings was found to improve both the potency and selectivity of COX-2 inhibition. nih.gov This suggests that the 4-methoxyphenyl moiety of "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-" could potentially contribute favorably to binding within the COX-2 active site. However, without direct enzymatic assays, the precise inhibitory activity and selectivity profile of this specific compound remain speculative.

| Inhibitor Class | Key Structural Feature | Selectivity | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Traditional NSAIDs (e.g., Ibuprofen) | Carboxylic acid group | Non-selective (COX-1/COX-2) | Rapid, competitive, reversible binding | medscape.comresearchgate.net |

| Coxibs (e.g., Celecoxib) | Bulky methylsulfonylphenyl group | Selective for COX-2 | Time-dependent binding in COX-2 side pocket | medscape.com |

| Modified NSAIDs (Amide Derivatives) | Amide instead of carboxylic acid | Can shift selectivity towards COX-2 | Varies based on parent NSAID and amide structure | nih.gov |

| Diarylureas | Para-methoxy substituent | Improved COX-2 selectivity and potency | Interaction with COX-2 active site | nih.gov |

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.com

While there is no direct evidence of "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-" inhibiting α-glucosidase, related N-arylacetamide structures have been investigated for this activity. For example, a series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] ingentaconnect.comresearchgate.netthiazin-2-yl)-N-arylacetamides were synthesized and showed potent α-glucosidase inhibitory activity, with some derivatives being significantly more effective than the standard drug, acarbose. nih.gov In silico docking studies of these compounds suggested that their inhibitory action involves key binding interactions with active site residues such as Asp203, Asp542, Asp327, His600, and Arg526. nih.gov

The mechanism of inhibition for many α-glucosidase inhibitors involves competitive or mixed-competitive binding at the enzyme's active site. nih.govmdpi.com The structural features of the inhibitor, including hydrophobic and hydrogen-bonding interactions, determine its binding affinity. Although the core structure of the aforementioned benzothiazine-N-arylacetamides differs from the subject compound, these findings indicate that the N-arylacetamide scaffold can be a component of effective α-glucosidase inhibitors. Further research would be necessary to determine if "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-" possesses similar activity.

Receptor Binding and Modulation Mechanisms

The interaction of "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-" and its structural relatives with various receptors has been a subject of investigation, revealing complex modulation mechanisms.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Interactions

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a molecular integrator of noxious stimuli, including heat, protons, and chemical compounds like capsaicin. nih.govfrontiersin.org It is a significant target for pain therapeutics.

Studies on compounds structurally related to "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-" have demonstrated significant interactions with the TRPV1 receptor. Specifically, derivatives of (4-hydroxy-3-methoxyphenyl)acetamide, which share a core structure, have been evaluated for their TRPV1 binding and functional activity. nih.gov The parent compound in one such study, N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamide, was identified as a TRPV1 agonist. nih.gov

Further investigations revealed that chemical modifications to this acetamide scaffold can profoundly alter its interaction with the TRPV1 receptor, shifting its functional activity from agonism towards antagonism. Halogenation (e.g., with chlorine, bromine, or iodine) on the aromatic A-region of these acetamide agonists progressively increased their antagonistic properties. nih.gov The extent of this shift was dependent on the size and position of the halogen, with iodination generally producing the most potent antagonists. nih.gov For example, certain 5-iodo-substituted (4-hydroxy-3-methoxyphenyl)acetamide derivatives displayed potent antagonism with Ki values in the low nanomolar range. nih.gov This modulation is thought to occur through specific interactions within the vanilloid binding pocket of the TRPV1 receptor. frontiersin.org

| Compound | Modification | Binding Affinity (Ki, nM) | Functional Activity (EC50 or Ki [antagonism], nM) | Efficacy | Reference |

|---|---|---|---|---|---|

| Compound 5 | Parent Agonist | 66.4 | 15.2 (EC50) | Agonist | nih.gov |

| Compound 6 | Parent Agonist | 13.1 | 4.08 (EC50) | Agonist | nih.gov |

| Compound 41 | 5-Chloro | 20.8 | 14.0 (Ki) | Partial Antagonist (66%) | nih.gov |

| Compound 42 | 5-Bromo | 13.9 | 7.71 (Ki) | Antagonist | nih.gov |

| Compound 43 | 5-Iodo | 10.1 | 2.93 (Ki) | Antagonist | nih.gov |

Serotonin (B10506) and Dopamine (B1211576) Receptor Binding (for related piperazine-containing acetamides)

The long-chain arylpiperazine scaffold is a versatile template in medicinal chemistry for designing ligands that target central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors. mdpi.com When an acetamide moiety is incorporated into these structures, it can influence the binding affinity and functional activity at these receptors. researchgate.net

Arylpiperazine derivatives containing an acetamide linker have been synthesized and evaluated for their binding to various serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine (D2) receptors. researchgate.netmdpi.com The affinity for these receptors is modulated by several structural elements: the aryl group attached to the piperazine (B1678402), the length of the alkyl chain in the linker, and the terminal fragment. mdpi.com

For serotonin receptors, N4-substitution on the piperazine ring can significantly enhance affinity for 5-HT1A sites. nih.gov For instance, certain N-(arylpiperazinoalkyl)acetamide derivatives of purine-2,6-diones showed affinity for 5-HT6 and 5-HT7 receptors. researchgate.net The nature of the substituent on the aryl ring (e.g., methoxy, dichloro) was found to be crucial for receptor affinity, with a 2-methoxy substituent being preferred for 5-HT1A and 5-HT7 receptors. researchgate.net

| Compound Type | Target Receptor | Ki (nM) | Key Structural Features | Reference |

|---|---|---|---|---|

| N-Arylpiperazine Acetamide Derivative | 5-HT1A | 23.9 | Biphenyl system, tetramethylene spacer | mdpi.com |

| N-Arylpiperazine Acetamide Derivative | 5-HT2A | 39.4 | Biphenyl system, tetramethylene spacer | mdpi.com |

| N-Arylpiperazine Acetamide Derivative | 5-HT7 | 9.38 | Bipyridyl system, tetramethylene spacer | mdpi.com |

| N-Arylpiperazine Acetamide Derivative | Dopamine D2 | 17.0 | Bipyridyl system, trimethylene spacer | mdpi.com |

| 1-(2-methoxyphenyl)piperazine Derivative | 5-HT1A | 0.6 | 4-(2-phthalimido)butyl substituent | nih.gov |

Estrogen Receptor Alpha (ERα) Binding (for related chalcone-salicylate hybrids)

Direct binding studies of N-(4-methoxyphenyl)acetamide with Estrogen Receptor Alpha (ERα) are not extensively documented in current literature. However, research into structurally related compounds, particularly chalcone (B49325) derivatives, provides valuable insights into potential interactions with this nuclear receptor. Chalcones, which share aromatic structural motifs, have been a significant focus of investigation as potential modulators of ERα, a key target in hormone-responsive breast cancer.

In silico molecular docking studies have been employed to explore the binding modes of various chalcone derivatives to the ERα ligand-binding domain. nih.govresearchgate.net For instance, certain indole-chalcone hybrids have demonstrated better docking scores than the standard ERα modulator, tamoxifen (B1202), suggesting a strong theoretical affinity for the receptor's active site. nih.govbenthamscience.com One study calculated the binding affinities for a specific O-alkyl (E)-chalcone derivative (compound 4q) and tamoxifen with the human estrogen receptor to be -9.2 Kcal/mol and -9.8 Kcal/mol, respectively, indicating a comparable potential for anti-estrogenic effects. mdpi.com These computational models suggest that chalcone hybrids can fit within the hydrophobic pocket of the ERα, interacting with key amino acid residues. nih.gov The binding is often stabilized by interactions with residues such as LYS529, GLU353, and HIS524. mdpi.com Such studies highlight the potential for compounds with similar structural features to interact with ERα, providing a rationale for future investigation into acetamide derivatives.

Interactions with Other Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of acetamide derivatives is often rooted in their ability to interact with essential macromolecules like proteins and DNA. patsnap.com The amide functional group is capable of forming hydrogen bonds, which can facilitate interactions with the active sites of enzymes and other proteins. patsnap.com

In silico analyses of 2-chloro-N-(4-methoxyphenyl)acetamide have pointed to DNA ligase as a potential molecular target for its antimicrobial effects. acs.orgnih.govresearchgate.netnih.gov DNA ligase is a crucial enzyme responsible for repairing and replicating DNA, and its inhibition can be lethal to microbial cells. Molecular docking studies of other acetamide derivatives have also suggested that they may share hydrophobic pockets with known DNA gyrase inhibitors, such as levofloxacin. acs.orgnih.gov This interaction with bacterial DNA gyrase, an enzyme that controls DNA topology, represents another plausible mechanism of action. acs.orgnih.gov

Beyond specific enzyme targets, the amide groups in these compounds are theorized to form hydrogen bonds with components of the bacterial membrane, such as phosphatidylglycerol. This interaction could increase the molecule's specificity and concentration at the membrane, potentially disrupting its integrity or associated functions.

Mechanistic Studies of Antimicrobial Activity (In Vitro)

The antimicrobial properties of N-(4-methoxyphenyl)acetamide and its derivatives have been explored through various in vitro and mechanistic studies. The core structure, containing both an amide and an anisole (B1667542) (methoxyphenyl) group, is considered significant for its biological activity.

A chlorinated derivative, 2-chloro-N-(4-methoxyphenyl)acetamide, has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. acs.orgnih.gov Its efficacy is attributed to the combined influence of the anisole and amide functional groups. nih.gov The proposed mechanism involves targeting essential enzymes like DNA ligase, as suggested by computational analysis. acs.orgnih.gov

Similarly, dithiocarbamate (B8719985) derivatives synthesized from N-(4-methoxyphenyl)acetamide have shown potent and specific antimicrobial actions. researchgate.netchemjournal.kz For example, sodium acetyl(4-methoxyphenyl)carbamodithioate was found to completely inhibit the growth of the phytopathogenic fungus Fusarium oxysporum at a concentration of 0.4%. researchgate.netchemjournal.kz The same derivative also exhibited significant bactericidal activity against Pectobacterium carotovorum, producing a large inhibition zone in agar (B569324) diffusion assays. researchgate.netchemjournal.kz

The tables below summarize the observed in vitro antimicrobial and antifungal activities of these related compounds.

Table 1: Antibacterial Activity of 2-chloro-N-(4-methoxyphenyl)acetamide Data sourced from in vitro disk diffusion assays. acs.orgnih.gov

| Bacterial Strain | Inhibition Zone (mm) |

| Bacillus subtilis | 23 |

| Staphylococcus aureus | 20 |

| Enterococcus faecalis | 20 |

| Escherichia coli | 18 |

| Listeria monocytogenes | 18 |

| Pseudomonas aeruginosa | 16 |

| Candida glabrata | 12 |

| Klebsiella pneumoniae | No activity |

Table 2: Antifungal Activity of 2-chloro-N-(4-methoxyphenyl)acetamide Data reflects the percentage of fungal growth inhibition in vitro. acs.orgnih.gov

| Fungal Strain | Colony Growth Inhibition (%) |

| Trichoderma longibrachiatum | 98% |

| Mucor plumbeus | 83% |

| Fusarium solani | 21% |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of N-Hydroxylation on Biological Activity Profiles

The N-hydroxylation of arylacetamides is a critical metabolic transformation that significantly influences their biological and toxicological profiles. This enzymatic process, often mediated by cytochrome P450 (CYP) enzymes, converts the parent acetamide (B32628) into a more reactive N-hydroxy metabolite. This conversion is frequently a key step in the bioactivation of these compounds, leading to the generation of electrophilic species that can interact with cellular macromolecules.

Monocyclic N-hydroxy-N-arylacetamides have been found to be more toxic than their parent N-arylacetamides. For instance, N-hydroxyphenacetin exhibits a higher acute toxicity compared to phenacetin, a phenomenon attributed in part to the increased production of ferrihemoglobin by the N-hydroxy metabolite. nih.gov The N-hydroxy group is essential for the biological activity of many hydroxamic acid-based enzyme inhibitors, as it can chelate metal ions in the active site of metalloenzymes. However, this same reactivity can also lead to off-target effects and toxicity.

The formation of N-hydroxy-N-arylacetamides from nitrosoaromatic compounds has been shown to be catalyzed by the pyruvate (B1213749) dehydrogenase complex, indicating alternative pathways for their generation within the cell. core.ac.uk Understanding the enzymatic control of N-hydroxylation and the subsequent reactions of the N-hydroxy metabolites is a cornerstone of designing safer and more effective drugs based on the N-arylacetamide scaffold.

Role of the 4-Methoxyphenyl (B3050149) Substituent in Modulating Interactions

The 4-methoxyphenyl group is a common structural motif in medicinal chemistry, and its presence in "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-" plays a significant role in modulating the compound's interactions with biological targets. The methoxy (B1213986) group at the para position of the phenyl ring can influence the electronic properties, lipophilicity, and metabolic stability of the molecule.

The electron-donating nature of the methoxy group can affect the reactivity of the aromatic ring and the N-hydroxyacetamide moiety. It can also participate in hydrogen bonding interactions with receptor pockets, thereby influencing binding affinity and selectivity. In various series of N-arylacetamide derivatives, the nature of the substituent on the phenyl ring has been shown to be a key determinant of biological activity. For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds bearing a methoxy group were compared with those having a nitro group. nih.gov

Influence of Acetamide Linkage Modifications on Molecular Function

The acetamide linkage in "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-" serves as a crucial linker between the N-hydroxy group and the 4-methoxyphenyl moiety. Modifications to this linker region are a common strategy in SAR studies to optimize the spatial orientation and conformational flexibility of the molecule, which can significantly impact its interaction with biological targets.

Alterations in the length, rigidity, and composition of the linker can fine-tune the positioning of the key pharmacophoric elements, such as the zinc-binding N-hydroxy group and the aryl ring that often interacts with hydrophobic pockets in the target enzyme. For hydroxamic acid-based inhibitors of metalloenzymes, the linker plays a critical role in spanning the distance between the catalytic zinc ion and surface recognition domains of the enzyme.

Introducing different functional groups or constraints within the linker can modulate properties such as solubility, membrane permeability, and metabolic stability. For instance, replacing the simple acetyl group with more complex structures can lead to enhanced potency and selectivity. Studies on various classes of N-arylacetamide derivatives have demonstrated that even subtle changes in the linker can lead to significant differences in biological activity.

Positional Isomerism and Substituent Effects on Activity

For example, moving the methoxy group from the para (4-position) to the ortho (2-position) or meta (3-position) can drastically affect the compound's activity. The electronic effects of substituents on the N-phenyl ring of N-arylacetamides have been shown to influence their inhibitory profiles against enzymes like α-glucosidase and α-amylase. In a study of 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govcore.ac.ukthiazin-2-yl)-N-arylacetamides, derivatives with electron-withdrawing groups were found to be better α-amylase inhibitors than those with electron-donating groups. nih.gov

The following table presents the α-glucosidase and α-amylase inhibitory activities of a series of N-arylacetamide derivatives with different substituents on the phenyl ring, illustrating the impact of substituent effects.

| Compound | Substituent (R) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|---|

| 12a | 4-Cl | 46.25 | 15.06 |

| 12c | 2-Cl | 40.76 | - |

| 12g | 4-Br | 35.10 | 7.52 |

| 12i | 2-Br | 25.88 | - |

| 12k | 4-CH3 | 30.45 | - |

| Acarbose (Standard) | - | 58.8 | 17.0 |

*Data sourced from a study on 1,2-benzothiazine-N-arylacetamides. nih.gov The table demonstrates that the presence of electron-withdrawing groups like chloro and bromo, as well as an electron-donating group like methyl, can lead to potent enzyme inhibition.

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery for the design of novel analogs with improved properties. nih.gov Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold while maintaining the original biological activity. nih.gov This approach can lead to the discovery of new chemical series with improved patentability, physicochemical properties, and ADME profiles. For N-arylacetamides, this could involve replacing the phenylacetamide core with other heterocyclic or acyclic structures that can present the key pharmacophoric features in a similar spatial arrangement.

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound that retains the desired biological activity. cambridgemedchemconsulting.com This strategy is often used to fine-tune the properties of a lead compound. For "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-", bioisosteric replacements could be applied to various parts of the molecule. For example, the 4-methoxyphenyl group could be replaced with other substituted aryl or heteroaryl rings to explore different binding interactions. The amide bond itself can be replaced by other linkers such as a thioamide or a reversed amide to alter the electronic and conformational properties of the molecule.

The table below provides examples of common bioisosteric replacements for functional groups relevant to the structure of "Acetamide, N-hydroxy-N-(4-methoxyphenyl)-".

| Original Group | Bioisosteric Replacement(s) |

|---|---|

| -OCH3 (Methoxy) | -F, -Cl, -CH3, -NH2, -OH |

| Phenyl | Pyridyl, Thienyl, Pyrrolyl |

| -C=O (Carbonyl) | -C=S, -SO2 |

| -NH- (Amide N-H) | -O-, -S-, -CH2- |

Design Principles for Prodrugs Utilizing Acetamide Moieties

Prodrug design is a widely used strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low bioavailability, or high toxicity. chem-space.com For compounds containing an N-hydroxyacetamide moiety, several prodrug approaches can be envisioned to mask the reactive N-hydroxy group until the drug reaches its target site.

One common strategy is the development of esterase-sensitive prodrugs. nih.govresearchgate.net In this approach, the hydroxyl group of the N-hydroxyacetamide is esterified with a promoiety that can be cleaved by ubiquitous esterase enzymes in the body to release the active drug. This can improve membrane permeability and oral bioavailability. The choice of the ester promoiety can be tailored to control the rate and site of drug release.

Another approach involves the design of cyclization-activated prodrugs. These prodrugs are designed to undergo an intramolecular cyclization reaction under physiological conditions, leading to the release of the active drug. This strategy can offer a more controlled release profile compared to enzyme-dependent approaches. For hydroxamic acids, prodrugs can be designed to mask their bioactivity until they reach a specific biological environment, such as the hypoxic microenvironment of tumors, where they can be activated by reduction.

The development of prodrugs for N-hydroxy-N-arylacetamides requires careful consideration of the stability of the prodrug linkage, the rate of conversion to the active drug, and the toxicity of the released promoiety.

Metabolic Transformations and Biotransformation Pathways Mechanistic and in Vitro Focus

Oxidative Metabolism of Acetamide (B32628), N-hydroxy-N-(4-methoxyphenyl)-

Oxidative pathways are critical in the biotransformation of N-hydroxy-N-arylacetamides. One significant oxidative reaction occurs in erythrocytes, where the N-hydroxy group is oxidized by oxyhemoglobin. This reaction generates a reactive nitroxide radical intermediate. This unstable radical can subsequently yield the corresponding nitroso derivative (4-nitrosoanisole) and the parent amide (N-(4-methoxyphenyl)acetamide). nih.gov

In vitro studies using liver preparations have also identified oxidative metabolites. For instance, investigations with microsomal and cytosolic fractions from rat and rabbit liver have shown the formation of ring-hydroxylated products, although these were determined to be non-enzymatic products in the case of N-hydroxyphenacetin. nih.gov Another potential oxidative pathway, particularly under conditions of oxidative stress, involves non-enzymatic reactions with reactive oxygen and nitrogen species like peroxynitrite, which can lead to the formation of nitrated metabolites.

A summary of key oxidative metabolites identified in studies of the analogous compound N-hydroxyphenacetin is presented below.

| Parent Compound (Analog) | Oxidative Metabolite | Key Intermediate |

| N-hydroxyphenacetin | 4-Nitrosophenetole | Acetyl 4-ethoxyphenyl nitroxide |

| N-hydroxyphenacetin | Phenacetin | Acetyl 4-ethoxyphenyl nitroxide |

| N-hydroxyphenacetin | 2-Hydroxyphenacetin | Not specified (non-enzymatic) |

| N-hydroxyphenacetin | 3-Hydroxyphenacetin | Not specified (non-enzymatic) |

This table is based on data from the metabolism of N-hydroxyphenacetin, a close structural analog.

Reductive Pathways of the N-Hydroxyl Group

Reduction of the N-hydroxyl group represents a significant detoxification pathway, converting the N-hydroxy metabolite back to its parent amide, N-(4-methoxyphenyl)acetamide. This reaction has been observed in vitro using microsomal and cytosolic preparations from the liver. nih.gov

The primary enzyme system responsible for this microsomal, NADH-dependent reduction of arylhydroxylamines is the cytochrome b5/NADH-cytochrome b5 reductase system. nih.govnih.gov This two-protein system, located in the endoplasmic reticulum, catalyzes the reduction of various hydroxylamines, detoxifying these reactive intermediates. nih.govnih.gov Studies have demonstrated that both cytochrome b5 and its reductase are essential for this activity, and the expression levels of these proteins can influence the rate of reduction, suggesting a source of interindividual variability in metabolism. nih.govnih.gov

Conjugation Reactions and Their Impact on Chemical Properties

Conjugation (Phase II metabolism) is a major pathway for N-hydroxy-N-arylacetamides, significantly altering their chemical properties, primarily by increasing water solubility to facilitate excretion. The hydroxyl group (either the N-hydroxyl or a ring-hydroxylated metabolite) can undergo glucuronidation or sulfation.

Sulfation of the N-hydroxyl group, catalyzed by sulfotransferases (SULTs), is a particularly critical pathway. While often a detoxification step, the resulting O-sulfate conjugate of N-hydroxy-arylacetamides is frequently unstable. This conjugate can spontaneously break down to form a highly reactive and electrophilic nitrenium ion. This reactive intermediate is capable of binding covalently to macromolecules such as proteins and nucleic acids.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is another important conjugation reaction. It typically results in the formation of stable, water-soluble glucuronides that are readily eliminated. Glutathione (B108866) (GSH) conjugation, mediated by glutathione S-transferases (GSTs), can also occur, particularly with reactive intermediates formed during oxidative metabolism.

In Vitro Enzyme Systems for Metabolic Studies

The study of the metabolic pathways of Acetamide, N-hydroxy-N-(4-methoxyphenyl)- relies on a variety of in vitro systems that allow for the investigation of specific enzymatic reactions. These systems are crucial for identifying metabolites and characterizing the enzymes involved.

Subcellular Fractions:

Microsomes: Vesicles of the endoplasmic reticulum prepared by ultracentrifugation of liver homogenate. They are a rich source of Phase I enzymes like the cytochrome P450 system, as well as cytochrome b5 and its reductase, and Phase II enzymes like UGTs. nih.gov

Cytosol: The soluble fraction of the cell cytoplasm, containing various enzymes, including sulfotransferases (SULTs), reductases, and glutathione S-transferases (GSTs). nih.gov

S9 Fraction: A mixture of microsomes and cytosol, providing a broader range of metabolic enzymes for more comprehensive metabolic profiling.

Cellular Systems:

Erythrocytes (Red Blood Cells): Used specifically to study oxidative metabolism mediated by hemoglobin. nih.gov

The functionality of these systems often requires the addition of specific cofactors to support enzymatic activity, as detailed in the table below.

| In Vitro System | Target Pathway(s) | Required Cofactor(s) |

| Microsomes | Oxidation, Reduction | NADPH, NADH |

| Microsomes | Glucuronidation | UDPGA (Uridine diphosphate (B83284) glucuronic acid) |

| Cytosol | Sulfation | PAPS (3'-phosphoadenosine-5'-phosphosulfate) |

| Cytosol / S9 | Glutathione Conjugation | GSH (Glutathione) |

| Cytosol | Acetylation | Acetyl-CoA |

Advanced Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of derivatives of N-hydroxy-N-(4-methoxyphenyl)acetamide can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug discovery by enabling rapid screening of virtual libraries, predicting biological activity, and optimizing pharmacokinetic properties. nih.gov

Future research could employ a variety of CADD (Computer-Aided Drug Design) strategies:

Pharmacophore Modeling: Based on known active compounds targeting specific enzymes, a pharmacophore model can be generated. This model, defining the essential spatial arrangement of chemical features, can be used to screen large databases for novel molecules with a similar interaction profile. scispace.com

Virtual Screening and Molecular Docking: Large chemical libraries can be virtually screened against the three-dimensional structure of a biological target (e.g., an enzyme active site). Molecular docking simulations can predict the binding affinity and orientation of N-hydroxy-N-(4-methoxyphenyl)acetamide derivatives, prioritizing the most promising candidates for synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-receptor complex over time, revealing key interactions and conformational changes that are crucial for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of compounds with their biological activity, QSAR can predict the potency of newly designed derivatives of N-hydroxy-N-(4-methoxyphenyl)acetamide. nih.gov

These in-silico methods can streamline the design-synthesis-test-analyze cycle, reducing the time and cost associated with identifying lead compounds with improved efficacy and selectivity.

Exploration of N-Hydroxy-N-(4-methoxyphenyl)acetamide as a Chemical Probe

The N-hydroxyacetamide moiety is a well-established zinc-binding group (ZBG). nih.gov This functional group is known to chelate the zinc ion present in the active sites of metalloenzymes, making it a powerful "warhead" for designing enzyme inhibitors. mdpi.com This characteristic positions N-hydroxy-N-(4-methoxyphenyl)acetamide as an excellent starting point for the development of chemical probes to study the function and activity of specific metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govnih.gov

A chemical probe based on this scaffold would typically consist of three key components:

The Zinc-Binding Group: The N-hydroxyacetamide "warhead" that binds to the enzyme's active site.

The Linker and Scaffold: The core structure, including the 4-methoxyphenyl (B3050149) ring, which can be modified to enhance binding affinity and selectivity for a specific enzyme isoform.

A Reporter Tag: A fluorescent molecule (e.g., cyanine (B1664457) dyes) or a radiolabel (e.g., ¹⁸F) can be attached to the scaffold. mdpi.com

Such probes would enable researchers to visualize enzyme activity in cells and tissues, profile the functional state of metalloproteases in disease models, and screen for novel enzyme inhibitors. nih.gov The development of selective probes derived from N-hydroxy-N-(4-methoxyphenyl)acetamide could provide valuable tools for understanding the roles of specific metalloenzymes in pathological processes like cancer and inflammation. mdpi.com

Development of Advanced Analytical Techniques for N-Hydroxy-N-(4-methoxyphenyl)acetamide Detection and Quantification

As research into N-hydroxy-N-(4-methoxyphenyl)acetamide and its derivatives progresses, the need for sensitive and selective analytical methods for its detection and quantification will become critical. These methods are essential for pharmacokinetic studies, metabolism research, and for controlling the compound as a potential impurity in pharmaceutical products.

Advanced hyphenated analytical techniques are best suited for this purpose. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for analyzing complex mixtures. measurlabs.com

A typical UPLC-MS/MS method would involve:

Sample Preparation: Efficient extraction of the analyte from a complex matrix (e.g., plasma, tissue homogenates) using techniques like solid-phase extraction (SPE).

Chromatographic Separation: UPLC provides high-resolution separation of the target compound from metabolites and other matrix components in a very short time frame. measurlabs.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, allowing for unambiguous identification and quantification of the analyte, even at very low concentrations. researchgate.net

Developing such robust analytical methods is a crucial future step to support preclinical and potentially clinical investigations of any therapeutic agent derived from this scaffold. nih.govresearchgate.net

Mechanistic Investigations into Novel Biological Interactions

For instance, research on structurally related 4-hydroxy/amino-3-methoxyphenyl acetamide (B32628) derivatives has shown that modifications to the aromatic ring can shift their functional activity toward antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel involved in pain sensation. nih.gov This raises the possibility that derivatives of N-hydroxy-N-(4-methoxyphenyl)acetamide could be engineered to interact with targets other than metalloenzymes.

Future mechanistic studies could explore:

Target Deconvolution: Using chemoproteomic approaches to identify the full range of protein targets that the compound interacts with within a cell.

Pathway Analysis: Investigating how the compound affects various signaling pathways to understand its downstream biological effects.

Exploration of Non-Enzymatic Targets: Assessing the compound's ability to modulate the function of ion channels, nuclear receptors, or other protein classes.

Such investigations could uncover unexpected mechanisms of action and open up new therapeutic applications for this class of compounds beyond their predicted role as enzyme inhibitors.